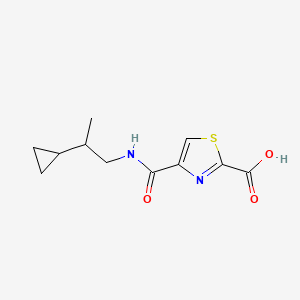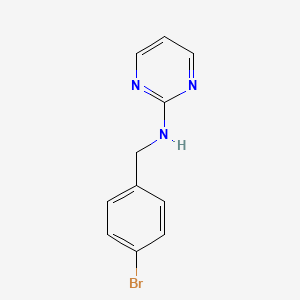![molecular formula C14H16ClN3O B6632533 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide](/img/structure/B6632533.png)
2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide, also known as CQMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the medical field. CQMA is a derivative of chloroquine, which is an antimalarial drug. It has been found to exhibit promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and autoimmune disorders.
Mecanismo De Acción
The mechanism of action of 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to inhibit autophagy, which is a process that cancer cells use to survive under stress conditions. In Alzheimer's disease, this compound has been found to inhibit the aggregation of amyloid beta, which is a protein that is associated with the disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of lysosomal enzymes, which are involved in the breakdown of cellular components. Additionally, this compound has been found to inhibit the activity of protein kinases, which are enzymes that regulate various cellular processes. This compound has also been found to modulate the activity of ion channels, which are involved in the regulation of cellular signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide in lab experiments include its potential to exhibit anticancer and neuroprotective properties. Additionally, this compound has been found to modulate the immune system, which could have potential applications in the treatment of autoimmune disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide. One potential direction is to investigate its potential applications in the treatment of autoimmune disorders. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in the treatment of Alzheimer's disease. Furthermore, the potential use of this compound as a chemotherapeutic agent in the treatment of cancer warrants further investigation.
Métodos De Síntesis
The synthesis of 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide involves the reaction of 7-chloroquinoline-4-carbaldehyde with N-ethyl-N-methylacetamide. The reaction is catalyzed by a base and carried out under reflux conditions. The resulting product is purified using column chromatography to obtain a pure form of this compound.
Aplicaciones Científicas De Investigación
2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide has been extensively studied for its potential applications in the medical field. It has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. Additionally, this compound has been found to have neuroprotective effects and has been proposed as a potential treatment for Alzheimer's disease. It has also been found to modulate the immune system and has potential applications in the treatment of autoimmune disorders.
Propiedades
IUPAC Name |
2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-3-18(2)14(19)9-17-12-6-7-16-13-8-10(15)4-5-11(12)13/h4-8H,3,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBTZTLIHSIKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)CNC1=C2C=CC(=CC2=NC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B6632479.png)
![(2R)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]-3-phenylpropanoic acid](/img/structure/B6632495.png)
![3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N,4-dimethylbenzamide](/img/structure/B6632496.png)
![3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide](/img/structure/B6632504.png)



![4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile](/img/structure/B6632521.png)

![(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-2-carboxamide](/img/structure/B6632546.png)

![(2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid](/img/structure/B6632559.png)